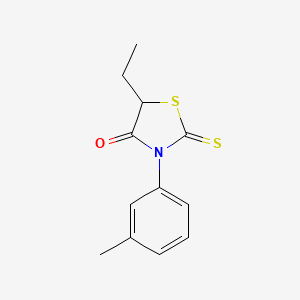
5-Ethyl-3-(m-tolyl)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(m-tolyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with an ethyl group at the 5-position and a meta-tolyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(m-tolyl)rhodanine typically involves the condensation of rhodanine with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, where rhodanine reacts with an aldehyde in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(m-tolyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(m-tolyl)rhodanine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit protein kinases or other enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene rhodanine: Known for its inhibitory effects on pancreatic cholesterol esterase.
5-Isopropylidene-3-ethyl rhodanine: Exhibits cytotoxic activity against leukemia cell lines.
5-Arylidene rhodanine: Displays a wide range of biological activities, including antifungal and antibacterial properties.
Uniqueness
5-Ethyl-3-(m-tolyl)rhodanine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the meta-tolyl group can enhance its interaction with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
23605-91-6 |
|---|---|
Molecular Formula |
C12H13NOS2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
5-ethyl-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NOS2/c1-3-10-11(14)13(12(15)16-10)9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
HPVNGUCBRGIQDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


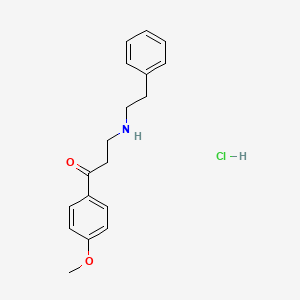




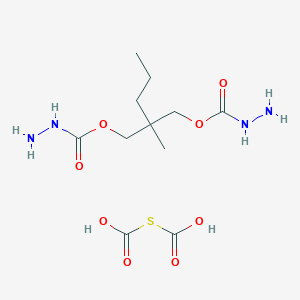
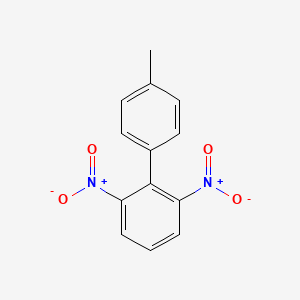
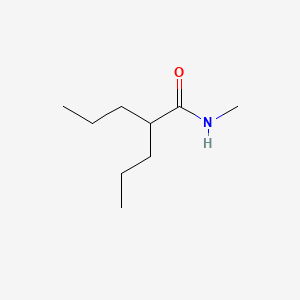
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)


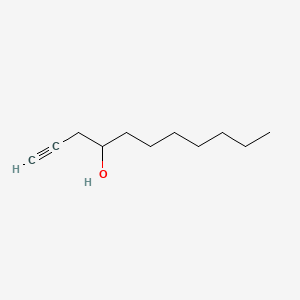
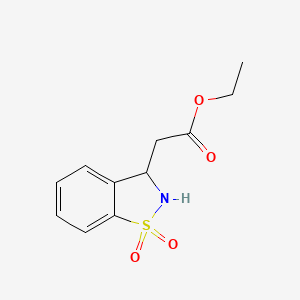
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
